molecular formula C20H24N2O3 B5794731 N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No.: B5794731
M. Wt: 340.4 g/mol
InChI Key: IKTQUUWLFQBUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, an acetamido group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The starting material, 3,5-dimethylphenol, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 3,5-dimethylphenoxyacetyl chloride.

    Amidation Reaction: The phenoxyacetyl chloride is then reacted with 3-aminophenyl-2-methylpropanamide in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocyclic Compounds: The compound can be used as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural features, the compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The phenoxy and acetamido groups are likely involved in binding to the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide
  • N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide

Comparison:

  • Structural Differences: The main difference between these compounds lies in the substituents attached to the phenyl ring. For example, N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide has a benzamide group instead of a methylpropanamide group.
  • Uniqueness: N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is unique due to the presence of the methylpropanamide moiety, which may impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-7-5-6-16(11-17)21-19(23)12-25-18-9-14(3)8-15(4)10-18/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQUUWLFQBUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.